molecular formula C17H9Cl2N5O5S B11557486 (2Z,5E)-5-(4-chloro-3-nitrobenzylidene)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5E)-5-(4-chloro-3-nitrobenzylidene)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11557486
M. Wt: 466.3 g/mol
InChI Key: INWVIOBOTYOJKF-ZTJKHUJPSA-N
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Description

(2Z,5E)-5-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and multiple chloronitrophenyl groups

Preparation Methods

The synthesis of (2Z,5E)-5-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as hydrazones and thiazolidinones, followed by their condensation under specific conditions. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(2Z,5E)-5-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The pathways involved often include oxidative stress, apoptosis, and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar compounds include various chloronitrophenyl derivatives and thiazolidinones. Compared to these compounds, (2Z,5E)-5-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Examples of similar compounds include dichloroanilines and other thiazolidinone derivatives .

Properties

Molecular Formula

C17H9Cl2N5O5S

Molecular Weight

466.3 g/mol

IUPAC Name

(2Z,5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-[(E)-(4-chloro-3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9Cl2N5O5S/c18-11-3-1-9(5-13(11)23(26)27)7-15-16(25)21-17(30-15)22-20-8-10-2-4-12(19)14(6-10)24(28)29/h1-8H,(H,21,22,25)/b15-7+,20-8+

InChI Key

INWVIOBOTYOJKF-ZTJKHUJPSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)N/C(=N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2)[N+](=O)[O-])Cl

Origin of Product

United States

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